H-Asp-OMe
Description
Amino acid esters are a class of organic compounds derived from amino acids where the carboxylic acid group is converted into an ester. This modification is a cornerstone of peptide chemistry and the synthesis of complex organic molecules. By temporarily masking the reactivity of the carboxylic acid, chemists can selectively perform reactions at the amino group or the side chain. H-Asp-OMe is a prime example of an amino acid ester, specifically the α-methyl ester of L-aspartic acid. medchemexpress.com This esterification of one of the two carboxylic acid groups in aspartic acid is crucial for its application in controlled, stepwise chemical syntheses. The presence of the remaining free carboxylic acid and the primary amine provides two reactive sites for further chemical modification, making this compound a bifunctional molecule of considerable utility.
The importance of this compound in research is multifaceted. In synthetic organic chemistry, it is a key precursor in the industrial synthesis of the artificial sweetener Aspartame (B1666099). wikipedia.org Its structure is integral to forming the dipeptide that gives aspartame its characteristic sweetness. Beyond this well-known application, this compound and its protected derivatives are fundamental building blocks in solid-phase and solution-phase peptide synthesis. google.comnih.gov The ability to selectively protect and deprotect its functional groups allows for the precise assembly of peptide chains with specific sequences.
In biological chemistry, this compound serves as a valuable tool for studying enzyme-catalyzed reactions. nih.govnih.gov Enzymes such as proteases and peptidases often have specific recognition sites for amino acid residues. By using a modified amino acid like this compound as a substrate or inhibitor, researchers can probe the mechanisms of these enzymes, investigate their active sites, and understand their substrate specificity. This knowledge is critical for the development of enzyme inhibitors, which can have therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426394 | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17812-32-7 | |
| Record name | Methyl L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Aspartic acid, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Profile of H Asp Ome
A comprehensive understanding of the chemical and physical properties of H-Asp-OMe is essential for its effective use in research and synthesis.
Systematic Name: (S)-2-amino-4-methoxy-4-oxobutanoic acid
Common Names: L-Aspartic acid α-methyl ester, this compound
CAS Number: 17812-32-7 medchemexpress.com
Molecular Structure: The structure of this compound consists of a central chiral carbon atom bonded to an amino group (-NH2), a hydrogen atom, a carboxymethyl group (-CH2COOCH3), and a carboxylic acid group (-COOH).
The physical and chemical characteristics of this compound and its related salts are summarized below.
| Property | Value |
| Molecular Formula | C5H9NO4 medchemexpress.com |
| Molecular Weight | 147.13 g/mol medchemexpress.com |
| Appearance | White to off-white solid medchemexpress.com |
| Melting Point | 196-200 °C (for H-DL-Asp(OMe)-OH HCl) chemicalbook.com |
| Solubility | Data not widely available in provided search results. |
| pKa | Data not widely available in provided search results. |
The synthesis of this compound is typically achieved through the esterification of L-aspartic acid. A common laboratory method involves the reaction of L-aspartic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride. This process, known as Fischer esterification, selectively esterifies the α-carboxylic acid group due to its higher reactivity compared to the β-carboxylic acid in the side chain.
Role in Synthetic Chemistry
H-Asp-OMe's utility in synthetic chemistry is primarily centered on its role as a protecting group and as a crucial precursor for the synthesis of other molecules.
In the intricate process of peptide synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to ensure that peptide bonds form in the desired sequence. organic-chemistry.orgwikipedia.org The methyl ester in this compound serves as a protecting group for the α-carboxylic acid of aspartic acid. This protection prevents the carboxylic acid from reacting while the amino group is coupled with another amino acid. Once the desired peptide bond is formed, the methyl ester can be removed (deprotected) through hydrolysis under basic conditions to regenerate the carboxylic acid, which can then participate in subsequent reactions. This strategy of protection and deprotection is fundamental to the controlled synthesis of peptides. nih.gov
The most prominent industrial application of this compound is its role as a key intermediate in the production of Aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester), a widely used artificial sweetener. wikipedia.org
The synthesis of Aspartame involves the formation of a peptide bond between L-aspartic acid and the methyl ester of L-phenylalanine. A common chemical synthesis route involves the following steps:
Protection of L-aspartic acid: The amino group of L-aspartic acid is protected, often with a formyl or benzyloxycarbonyl group, and the two carboxylic acid groups are converted into an internal anhydride (B1165640). wikipedia.org
Coupling with L-phenylalanine methyl ester: The protected aspartic anhydride is then reacted with L-phenylalanine methyl ester. This reaction forms the dipeptide backbone.
Deprotection: The protecting group on the amino group of the aspartic acid residue is removed by hydrolysis to yield Aspartame. wikipedia.org
An alternative enzymatic approach utilizes the enzyme thermolysin to catalyze the condensation of N-protected L-aspartic acid and L-phenylalanine methyl ester. researchgate.netnih.gov This method offers high specificity, avoiding the formation of the bitter-tasting β-isomer of Aspartame. wikipedia.org
Applications in Biological and Medicinal Chemistry Research
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes in combination with chemical transformations. This approach is particularly useful for selective modifications of amino acids and their derivatives.
N-Protection Strategies Utilizing Immobilized Penicillin G Acylase
Immobilized penicillin G acylase (PGA) (E.C. 3.5.1.11) from E. coli has been explored for the N-protection of amino acid derivatives, including those of aspartic acid. PGA is known for its ability to hydrolyze penicillin G into phenylacetic acid and 6-aminopenicillanic acid, and it can also catalyze the reverse reaction, enabling the introduction and removal of the phenylacetyl (PhAc) group researchgate.netresearchgate.net.
Studies have shown that immobilized PGA can catalyze the introduction of a N-α-phenylacetyl moiety into aspartic acid derivatives. High synthetic yields (86–97%) were observed in biphasic systems under thermodynamic control when using fully carboxy-protected aspartic acid derivatives, such as H-Asp(OBut)-OMe, H-Asp(OMe)-OMe, and H-Asp(OBzl)-OBzl. researchgate.net. However, moderate yields (50–62%) were obtained for the N-α protection of β-carboxy free, α-carboxy esters of aspartic acid like this compound in methanol (B129727)/buffer mixtures under kinetic control researchgate.net.
The use of phenylacetyl derivatives of amino acids and peptides in protease-catalyzed peptide synthesis has been established, with PGA being capable of both introducing and removing the phenylacetyl group researchgate.net.
Protease-Mediated Peptide Bond Formation Involving Asp-OMe
Protease-mediated peptide synthesis (PMPS) utilizes proteases as biocatalysts to form peptide bonds. This approach offers a milder and more environmentally benign alternative to traditional chemical synthesis methods, which often involve harsh conditions and toxic reagents acs.orgnih.gov. While PMPS was first described in the 1930s, it remains somewhat underexploited acs.orgnih.gov. Challenges include shifting the reaction equilibrium towards synthesis, which is often achieved by the low aqueous solubility of the product, and optimizing reaction conditions and enzyme selection acs.orgnih.gov.
Asp-OMe derivatives have been involved in protease-catalyzed peptide bond formation, particularly in the synthesis of aspartame (B1666099) precursors. Aspartame, a dipeptide sweetener, is synthesized on a multiton scale using the protease thermolysin (TLN) to catalyze the condensation of N-carbobenzoxy-L-aspartic acid (Cbz-Asp) and L-phenylalanine methyl ester (Phe-OMe) acs.orgnih.gov. While this specific reaction involves Cbz-Asp, it highlights the utility of proteases in forming peptide bonds with amino acid ester substrates like Phe-OMe, which is analogous in structure to Asp-OMe in having a C-terminal methyl ester.
Research on the synthesis of the aspartame precursor N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) using the organic-solvent-stable PST-01 protease demonstrated that higher reaction rates and equilibrium yields were achieved with specific substrate concentrations (30 mM Cbz-Asp and 500 mM Phe-OMe) nih.gov. The maximum reaction rate was observed at pH 8.0 and 37 °C. The presence of water-soluble organic solvents like dimethylsulfoxide (DMSO), glycerol, methanol, and ethylene (B1197577) glycol increased reaction rates, with the highest equilibrium yield (83%) obtained in the presence of 50% (v/v) DMSO nih.gov.
These examples demonstrate the potential of protease-mediated approaches for synthesizing peptides involving amino acid esters like Asp-OMe, although direct examples of this compound as a substrate in protease-mediated peptide bond formation were not explicitly detailed in the search results beyond its use as a building block for N-substituted derivatives acs.org.
Mechanochemical Approaches to Peptide Synthesis Utilizing Aspartic Acid Derivatives
Mechanochemistry, particularly reactive extrusion, offers a solventless or solvent-reduced approach to chemical synthesis, aligning with green chemistry principles polypeptide.comrsc.org. This method involves using mechanical energy, often through grinding or extrusion, to drive chemical reactions.
Continuous and Solventless Reactive Extrusion Techniques
Reactive extrusion using twin-screw extruders has been explored for the continuous and solventless synthesis of peptides from unactivated amino acids polypeptide.comresearchgate.netchemrxiv.orgchemrxiv.org. This technique utilizes the transport and mixing capabilities of rotating screws within a barrel to facilitate reactions, potentially with controlled heating rsc.org.
While much of the research in this area has focused on the synthesis of dipeptides like aspartame from N-protected aspartic acid (e.g., Cbz-Asp) and phenylalanine methyl ester polypeptide.comresearchgate.netchemrxiv.org, the methodology is applicable to peptide coupling involving amino acid derivatives. The solventless synthesis of peptides, including an aspartame precursor, by reactive extrusion has been reported researchgate.net. This method allows for the continuous manufacturing of peptides, with studies demonstrating the production of aspartame precursors with short reaction times and reduced solvent usage polypeptide.com.
Detailed research findings on reactive extrusion for peptide synthesis indicate that this method can be applied to the coupling of N-protected α-amino acids with α-amino ester salts chemrxiv.org. Optimal conditions can involve specific coupling reagents and reaction times chemrxiv.org. While direct examples of this compound being coupled via reactive extrusion were not prominently featured, the success with other amino acid esters and aspartic acid derivatives suggests the potential applicability of this method for synthesizing peptides containing Asp-OMe.
Stereoselective Synthesis of this compound Analogues and Intermediates
Stereoselective synthesis aims to produce a desired stereoisomer with high purity. This is crucial for amino acid derivatives and peptides, as stereochemistry significantly impacts their biological activity.
Synthesis of Cyclic β-Amino Acid Derivatives
This compound and its derivatives can serve as starting materials or intermediates in the stereoselective synthesis of various compounds, including cyclic β-amino acid derivatives. Cyclic β-amino acids are important components of numerous biologically active molecules and peptidomimetics nih.govresearchgate.net.
One approach to synthesizing cyclic β-amino acid derivatives involves using aspartic acid derivatives as building blocks. For example, the synthesis of linear and cyclic β-oligopeptides with functionalized side-chains has utilized β-amino acid derivatives prepared from aspartic acid rsc.org. While this involves modified aspartic acid, it illustrates the principle of using aspartic acid scaffolds for generating cyclic structures.
Stereoselective synthesis of cyclic β-amino acids can be achieved through various strategies, including diastereoselective conjugate addition of amine nucleophiles to α,β-unsaturated carboxylates researchgate.net. Although the direct conversion of this compound into cyclic β-amino acid derivatives was not explicitly detailed, aspartic acid derivatives are recognized as versatile starting materials for accessing these structures through various synthetic routes acs.orgrsc.org. The key lies in employing stereocontrolled reactions to build the cyclic scaffold with the desired configuration.
Research has also explored the synthesis of conformationally constrained α-amino acid analogues of aspartic acid using stereoselective methods like the Strecker methodology nih.gov. While these are α-amino acid analogues, the focus on stereoselectivity in modifying the aspartic acid structure is relevant.
Another example involves the synthesis of backbone chiral β-peptoid polymers from aspartic acid derivatives, including L-aspartic acid 1-methyl ester (L-Asp-OMe), via aza-Michael addition reactions acs.org. This demonstrates the use of L-Asp-OMe in creating chiral structures, which can then be further elaborated.
Enantioselective Routes to N-Substituted β-Homoalanine Monomers from L-Asp-OMe
Enantioselective synthesis of N-substituted β-homoalanine monomers can be achieved starting from L-aspartic acid 1-methyl ester (L-Asp-OMe). One reported method involves an aza-Michael addition reaction between L-Asp-OMe and acrylate (B77674) species. This reaction provides a facile approach to synthesize backbone chiral β-peptoid polymers from readily available aspartic acid derivatives. Two specific N-substituted β³-homoalanine monomers, N-(methyl propionate)-Asp-OMe (ᴺMeP-Asp-OMe) and N-(tert-butyl propionate)-Asp-OMe (ᴺtBuP-Asp-OMe), have been synthesized in high yields via this aza-Michael addition. nih.gov These monomers can be subsequently converted into polymerizable N-substituted β³-homoalanine N-carboxyanhydrides (β-NNCAs), which can then undergo ring-opening polymerization to yield oligo(β-peptoid)s and mPEG-poly(β-peptoid) diblocks with backbone chirality. nih.gov
The synthesis of these monomers involves the aza-Michael addition of L-Asp-OMe to acrylates, followed by conversion to the corresponding β-NNCAs. Anhydrous tetrahydrofuran (B95107) (THF) is used as a solvent for the preparation of Boc-protected precursors due to the potential for ester bond hydrolysis in alkaline aqueous solutions. nih.gov The ring closure into β-NNCAs is achieved using PCl₃ in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. nih.gov
Stereocontrolled Formation of α-Methylated Amino Acids
Stereocontrolled synthesis of α-methylated amino acids is an important area in organic chemistry. While the search results did not directly detail the stereocontrolled formation of α-methylated amino acids from this compound, they did touch upon stereocontrolled synthesis involving aspartic acid derivatives and the use of diketopiperazines as chiral synthons for the stereocontrolled synthesis of α-methylated amino acids.
One study describes a stereocontrolled synthesis of optically pure (S)-α-methyl,α-amino acids using the chiral synthon 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione. nih.gov In this approach, the (S)-1-phenylethyl group on the diketopiperazine acts as a chiral inductor. Although this specific example does not start from this compound, it demonstrates the principle of using chiral auxiliaries or synthons, such as diketopiperazine derivatives, to achieve stereocontrol in the synthesis of α-methylated amino acids. nih.gov
Another approach to stereocontrolled synthesis of α-amino acid derivatives involves asymmetric bioreduction of α,β-dehydroamino acid derivatives. researchgate.net N-acyl derivatives of aspartic acid ester have been shown to be reduced by enzymes like YqjM to the corresponding (S)-enantiomers with high enantiomeric excess. researchgate.net For example, an N-acyl derivative of aspartic acid ester (8a) was reduced by YqjM yielding up to quantitative yield and 99% ee of the (S)-enantiomer (8b). researchgate.net
Stereoselective Decarbonylation for Enamide Synthesis
Stereoselective decarbonylation reactions can be employed for the synthesis of enamides, which are valuable intermediates in organic synthesis. Decarbonylation of amino acid derivatives, specifically amino acid thioesters, has been shown to yield enamides. researchgate.netacs.orgnih.gov
Palladium- and nickel-promoted decarbonylation of amino acid thioesters can smoothly yield enamides. researchgate.netacs.orgnih.gov This approach has been applied to the synthesis of the (S)-(Z)-aminovinyl-D-cysteine unit of mersacidin, a lantibiotic. researchgate.netnih.gov While the direct application to this compound was not explicitly detailed, the decarbonylation of amino acid derivatives provides a route to enamides.
A nickel-photocatalytic method for the (Z)-selective synthesis of enamides from amino acids has also been reported. chemrxiv.org This method utilizes a nickel catalyst in combination with simultaneous photoredox and energy transfer catalysis to achieve the selective formation of (Z)-enamides from natural and non-natural amino acid starting materials. chemrxiv.org This transformation involves a decarboxylative dehydrogenation pathway. chemrxiv.org
Transition Metal-Catalyzed Functionalization of Peptides Containing Aspartic Acid Residues
Transition metal catalysis, particularly palladium catalysis, has been utilized for the functionalization of peptides containing aspartic acid residues.
Palladium-Catalyzed C(sp3)–H Arylation and Alkynylation
Palladium-catalyzed C(sp³)–H arylation and alkynylation of peptides can be directed by aspartic acid residues. thieme-connect.comresearchgate.netacs.orgfigshare.comacs.org Aspartic acid can act as an endogenous directing group in these late-stage functionalization reactions. researchgate.netacs.orgfigshare.comacs.org This methodology allows for the modification of peptides containing aspartic acid under mild conditions (e.g., 50 °C). researchgate.netacs.orgfigshare.comacs.org
This strategy has been successfully applied to the arylation and alkynylation of peptide sequences containing L- and D-alanines to access unnatural amino acids such as tyrosine analogues, phenylalanine analogues, and alkynylated alanine (B10760859) analogues. acs.orgfigshare.comacs.org A variety of arylated and alkynylated peptides have been synthesized in moderate to good yields using this palladium-catalyzed C(sp³)–H functionalization directed by aspartic acid. thieme-connect.com The reaction conditions typically involve a palladium catalyst, an aryl halide or alkyne, and a base in a suitable solvent. thieme-connect.comacs.org
Data from a study on palladium-catalyzed C(sp³)–H arylation and alkynylation of peptides directed by aspartic acid shows the yields obtained for various modified peptides. acs.orgfigshare.comacs.org
| Peptide Substrate (containing Asp) | Coupling Partner | Product Type | Yield (%) |
| Peptide with L-Ala | Aryl halide | Arylated peptide (Tyr/Phe analogue) | 41-86 acs.orgfigshare.comacs.org |
| Peptide with D-Ala | Aryl halide | Arylated peptide (Tyr/Phe analogue) | Applicable acs.org |
| Peptide with L-Ala | Alkyne | Alkynylated peptide (Ala analogue) | 41-86 acs.orgfigshare.comacs.org |
| Peptide with D-Ala | Alkyne | Alkynylated peptide (Ala analogue) | Applicable acs.org |
This palladium-catalyzed C(sp³)–H functionalization provides an efficient tool for peptide modifications, important in drug discovery and medicinal chemistry. thieme-connect.comresearchgate.net
Automated Parallel Synthesis of N-Alkylated Aspartic Acid Methyl Esters
Automated parallel synthesis techniques have been developed for the preparation of N-alkylated α-amino methyl esters, a class of building blocks used in combinatorial chemistry. chimia.chresearchgate.netchimia.chresearchgate.net While the search results specifically mention N-alkylated α-amino methyl esters in general, and glycine (B1666218) methyl esters in particular acs.org, they also highlight the importance of N-alkylated amino acids and esters as building blocks for combinatorial libraries and the need for reliable methods for their synthesis in gram quantities researchgate.netchimia.ch.
A reductive alkylation procedure has been employed for the parallel preparation of N-alkylated α-amino methyl esters, combining α-amino methyl esters with various aldehydes using NaBH₄ as the reducing reagent. researchgate.netchimia.ch This methodology allows for the synthesis of a wide range of N-alkylated α-amino acids and methyl esters with diverse functional groups. researchgate.netchimia.ch An automated system for the extraction procedure has also been successfully applied in this context. researchgate.net
The automated parallel synthesis approach enables the efficient generation of libraries of N-alkylated amino acid derivatives, including potentially N-alkylated aspartic acid methyl esters, for screening in drug discovery and other applications. researchgate.netchimia.ch
Diketopiperazine-Mediated Synthesis Routes for Aspartic Acid Derivatives
Diketopiperazines (DKPs), cyclic dipeptides, can be involved in the synthesis of aspartic acid derivatives, either as intermediates or chiral auxiliaries. DKPs are recognized as important scaffolds in medicinal chemistry and can be synthesized through various routes, including those involving amino acid precursors. nih.govresearchgate.netgoogle.commdpi.combeilstein-journals.org
One approach to synthesizing N-substituted diketopiperazines involves solid-phase protocols using iminodiacetic acid as a key precursor. researchgate.net This method allows for the construction of N-substituted DKP frameworks with structural diversity. researchgate.net
Diketopiperazines derived from amino acids can also serve as chiral synthons for stereocontrolled synthesis, as mentioned in the context of α-methylated amino acids. nih.gov The stereochemical control in reactions involving DKPs can be influenced by the substituents on the ring. nih.govbeilstein-journals.org
While the search results did not provide specific examples of diketopiperazine-mediated synthesis routes for aspartic acid derivatives where the aspartic acid derivative is the primary product formed through a DKP intermediate or catalyst, they highlight the use of aspartic acid derivatives as precursors to diketopiperazines nih.gov and the utility of DKPs in stereocontrolled synthesis nih.govbeilstein-journals.org. The formation of DKPs typically involves the cyclization of dipeptides. nih.govgoogle.combeilstein-journals.org Dipeptides containing aspartic acid can cyclize to form diketopiperazines.
Foundational Role in Peptide Synthesis
This compound and its protected forms are fundamental components in the assembly of peptides, both on solid supports and in solution. The strategic use of its derivatives allows for the precise incorporation of aspartic acid residues into a growing peptide chain.
Application in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The most common strategy, Fmoc-based SPPS, involves the use of Nα-Fmoc protected amino acids. For the incorporation of an aspartic acid residue, a derivative like Fmoc-Asp(OtBu)-OH is typically used, where the side-chain carboxyl group is protected with a tert-butyl (tBu) group to prevent unwanted side reactions.
While this compound itself is not directly used in the coupling steps of SPPS due to its unprotected amine and side-chain carboxyl group, it serves as a foundational structure for creating the necessary protected derivatives. The principles of SPPS rely on the stepwise assembly of Nα-protected amino acids onto a resin-bound chain. nih.gov This methodology has been refined over decades and is central to the synthesis of many therapeutic peptides. nih.gov
Utilization in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable method, particularly for the large-scale production of shorter peptides. In this approach, protected amino acid derivatives are coupled in a suitable solvent, and the resulting dipeptide is purified before the next coupling step. This compound, after appropriate N-terminal protection (e.g., with a benzyloxycarbonyl (Z) group), can be coupled with another amino acid ester, such as H-Phe-OMe, to form a dipeptide. This method was instrumental in early peptide synthesis and is still applied in various synthetic contexts. wilkes.edu
Strategic Incorporation for Specific Peptide Sequences
The incorporation of aspartic acid is sequence-dependent and can present challenges. researchgate.net Certain sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Cys motifs, are highly prone to the formation of an aspartimide side product. nih.gov The choice of protecting group for the aspartic acid side chain is therefore a critical strategic decision. While the standard tert-butyl (OtBu) ester is widely used, its steric bulk is sometimes insufficient to prevent side reactions completely. researchgate.net Researchers have explored a variety of more sterically hindering protecting groups to shield the side-chain carboxyl group and minimize unwanted cyclization. biotage.comiris-biotech.de
Mitigation of Aggregation and Aspartimide Formation in Peptide Assembly
A significant challenge during the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide (a cyclic imide). nih.gov This side reaction can occur during the Fmoc-deprotection step in SPPS, which uses a base like piperidine (B6355638). biotage.com Aspartimide formation leads to a mixture of products, including the desired α-peptide, the undesired β-peptide, and racemized versions of both, which are often difficult to separate from the target peptide. sigmaaldrich.com
Several strategies have been developed to mitigate this problem:
Use of Bulky Side-Chain Protecting Groups: Employing sterically demanding ester groups on the β-carboxyl of aspartic acid can physically block the intramolecular cyclization. Examples include 3-methylpent-3-yl (Mpe) and 2,4-dimethylbenzyl (Dmb) groups. biotage.comiris-biotech.de
Backbone Protection: The amide nitrogen following the aspartic acid residue can be temporarily protected, for instance with a Dmb group. This prevents the nitrogen from acting as a nucleophile to initiate imide formation. This is particularly effective for problematic Asp-Gly sequences. iris-biotech.de
Modified Deprotection Conditions: Adding an acidic modifier like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation, although it may not eliminate it completely. biotage.com
Cyanosulfurylides (CSY): A newer approach involves masking the side-chain carboxylic acid with a cyanosulfurylide group. This protecting group is stable to standard SPPS conditions and can be removed at the end of the synthesis, effectively suppressing aspartimide formation. nih.govnih.gov
| Strategy | Description | Key Findings |
| Bulky Ester Protecting Groups | Utilizing sterically large groups (e.g., OMpe, ODie) on the Asp side chain to hinder cyclization. biotage.com | Reduces aspartimide formation compared to OtBu, but may not eliminate it. Can lead to poor coupling efficiency due to hydrophobicity. biotage.comnih.gov |
| Backbone Protection (e.g., Dmb) | Protecting the amide nitrogen of the subsequent amino acid (e.g., in Asp-Gly sequences) with a group like 2,4-dimethoxybenzyl (Dmb). iris-biotech.de | Highly effective at preventing aspartimide formation. Often requires the use of pre-formed dipeptide building blocks. iris-biotech.de |
| Modified Deprotection Reagents | Adding acidic additives (e.g., HOBt) to the piperidine solution used for Fmoc removal. biotage.com | Can significantly reduce but not completely suppress the side reaction. biotage.com |
| Cyanosulfurylide (CSY) Protection | Masking the side-chain carboxylic acid with a stable C-C bonded cyanosulfurylide group. nih.govnih.gov | Completely suppresses aspartimide formation during elongation and enhances solubility. Deprotection is achieved with electrophilic halogenating agents. nih.govnih.gov |
Synthesis of Aspartame and its Derivatives as Model Systems
This compound is a key precursor in the synthesis of the artificial sweetener Aspartame (L-α-aspartyl-L-phenylalanine 1-methyl ester). acs.orgwikipedia.org The synthesis of Aspartame is a classic example of dipeptide formation and serves as a model system for peptide chemistry.
One common industrial synthesis involves the coupling of an N-protected aspartic acid derivative with L-phenylalanine methyl ester (H-Phe-OMe). For instance, N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp-OH) can be coupled with H-Phe-OMe, often catalyzed by the enzyme thermolysin in an aqueous or organic solvent system. wilkes.eduresearchgate.netnih.gov The resulting protected dipeptide, Z-Asp-Phe-OMe, is then deprotected via catalytic hydrogenation to yield Aspartame. wilkes.edu this compound itself is structurally half of the final Aspartame molecule, highlighting its direct relevance as a building block.
The synthesis has been optimized using various methods, including immobilized enzymes to improve stability and allow for continuous production processes. nih.govnih.gov Research has also extended to creating derivatives of Aspartame to explore structure-activity relationships and develop new sweeteners. google.com
Formation of Peptidomimetics and Other Amino Acid Analogues
The structural framework of this compound is also utilized in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but with modified backbones or side chains to improve properties like stability or bioavailability.
For example, the aspartic acid scaffold can be incorporated into heterocyclic structures that act as peptide bond surrogates. In one strategy, a protected form of aspartic acid methyl ester, Fmoc-Asp(Me)-Cl, was used in the solid-phase synthesis of 1,3,4-trisubstituted-1,2,4-triazinan-5-one (tpd) peptidomimetics. nih.gov This demonstrates how the core structure of this compound can be chemically transformed into non-natural backbones. Furthermore, amino acid analogues can be synthesized from aspartic acid derivatives through various chemical modifications, such as alkylation at the α-carbon, to create conformationally constrained amino acids for incorporation into novel peptide structures. mdpi.com
Advanced Spectroscopic and Analytical Characterization of H Asp Ome and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules, including amino acid derivatives and peptides. Both ¹H and ¹³C NMR are routinely applied in the characterization of H-Asp-OMe.
¹H NMR Applications for Conformational and Purity Assessment
¹H NMR spectroscopy is extensively used to assess the purity and confirm the structure of this compound and its derivatives. The chemical shifts and coupling patterns of protons in the molecule provide diagnostic information. For instance, the ¹H NMR spectrum of N-Cbz L-Aspartic acid β-methyl ester shows characteristic signals including doublets for the CH₂CHN protons, a singlet for the CO₂CH₃ protons, a multiplet for the CHN proton, a singlet for the CH₂Ph protons, a doublet for the NH proton, and multiplets for the aromatic protons jchps.com. In the case of aspartic acid dimethyl ester, characteristic ¹H NMR signals include doublets of doublets for the CH₂ protons and singlets for the methyl ester protons mdpi.com. ¹H NMR can also be used to monitor reactions involving amino acid esters and assess the purity of the resulting products rsc.orgnih.gov. The integration of signals in the ¹H NMR spectrum can be used to determine the relative amounts of different components in a sample, aiding in purity assessment rsc.org. Conformational analysis can be approached by examining coupling constants, although specific detailed ¹H NMR data for conformational analysis of this compound itself is less prevalent in the search results compared to its protected or conjugated forms researchgate.netacs.org.
¹³C NMR for Structural Confirmation
¹³C NMR spectroscopy provides complementary information to ¹H NMR, confirming the carbon skeleton of this compound and its conjugates. The chemical shifts of carbon atoms are sensitive to their electronic environment, allowing for the identification of different functional groups. For aspartic acid dimethyl ester, characteristic ¹³C NMR signals are observed for the carbonyl carbons, the α-carbon, the β-carbon, and the methyl carbons mdpi.com. General ¹³C NMR principles for amino acid derivatives show signals for carbonyl and carboxyl carbons typically between 172-178 ppm and methyl ester carbons around 50 ppm researchgate.net. Studies on amino acid derivatives and peptide derivatives have utilized ¹³C NMR to evaluate intra- and intermolecular interactions in solution, highlighting the sensitivity of carbonyl carbon chemical shifts to solvent polarity mdpi.com. While specific detailed ¹³C NMR data for this compound is available in databases nih.govnih.gov, research articles often present ¹³C NMR data for protected or conjugated forms rsc.orgrsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and its conjugates and for gaining insights into their fragmentation patterns. This information is essential for confirming the identity and integrity of the compound. LC-MS analysis of aspartic acid methyl ester has shown a precursor ion at m/z 147.076 ([M+H]⁺) nih.gov. Fragmentation analysis by MS/MS provides characteristic fragment ions, such as those observed at m/z 102.055, 88.039, and 87.055 for aspartic acid methyl ester nih.gov. MS is also used to confirm the structure of synthesized amino acid derivatives and peptide conjugates nih.govrsc.org.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and monitoring chemical reactions involving this compound. These methods allow for the separation of the target compound from impurities and byproducts.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of amino acid derivatives and peptides, offering high resolution and sensitivity. HPLC is routinely employed to determine the purity of this compound and its protected forms, such as Z-Asp-OMe and Fmoc-L-aspartic acid α-methyl ester, with reported purities often exceeding 98% ruifuchemical.comchemimpex.comchemimpex.com. HPLC methods have been developed for the separation and quantification of amino acid enantiomers, including aspartic acid, often utilizing chiral stationary phases plos.orgnih.govresearchgate.net. HPLC is also used to monitor the progress of reactions and purify reaction products in the synthesis of peptides and other conjugates incorporating aspartic acid methyl ester nih.gov.
Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Conformational Studies
Circular Dichroism (CD) and Infrared (IR) spectroscopy provide valuable information about the conformational properties and functional groups of this compound and its conjugates. While specific CD data for this compound was not prominently found, CD is generally used to study the conformation of molecules with chiral centers, such as amino acids and peptides, particularly in solution. IR spectroscopy, on the other hand, identifies the presence of specific functional groups based on their characteristic vibrational frequencies. IR spectra of aspartic acid dimethyl ester show absorption bands corresponding to C=O, N-H, and C-H stretching vibrations, among others nist.gov. IR spectroscopy has been used to study the conformational behavior of aspartic acid derivatives and to obtain quantitative data on conformer populations in different solvents researchgate.net. Studies on aspartic acid residues in proteins have also utilized FTIR to investigate the protonation state and hydrogen bonding of carboxylic acid groups nih.gov.
Emerging Research Avenues and Future Perspectives for H Asp Ome
Development of Novel Synthetic Methodologies
The synthesis of amino acid methyl esters, including H-Asp-OMe, is a fundamental process in organic chemistry. Traditional methods often involve the reaction of amino acids with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or dry hydrogen chloride. jchps.comtandfonline.comnih.gov However, research is continuously focused on developing more efficient, milder, and environmentally friendly synthetic methodologies.
One approach involves the use of trimethylchlorosilane (TMSCl) as a reagent for the esterification of amino acids with methanol at room temperature, yielding amino acid methyl ester hydrochlorides in good to excellent yields. nih.govrsc.org This method has been shown to be compatible with various amino acids, including natural, aromatic, and aliphatic ones. nih.gov
Another area of development is the synthesis of N-alkylated amino acid methyl esters through reductive alkylation reactions. chimia.ch While challenges exist in automating this process and achieving high yields depending on the precipitation of products, investigations are ongoing to broaden the scope of applicable aldehydes and amino acids. chimia.ch
Furthermore, research explores the synthesis of protected aspartic acid derivatives, such as N-Cbz-L-Aspartic acid β-methyl ester, which can serve as intermediates for peptide synthesis. jchps.com Novel approaches for peptide coupling reactions, potentially utilizing amino acid derivatives like Fmoc-L-aspartic acid β-methyl ester, are also being investigated to improve efficiency and yield. chemimpex.com
Exploration of Expanded Biological Applications
This compound and its derivatives are recognized as aspartic acid derivatives with potential biological relevance. ambeed.commedchemexpress.commedchemexpress.comchemsrc.com Amino acids and their derivatives have been explored for their influence on various physiological activities, including the secretion of anabolic hormones, provision of fuel during exercise, impact on mental performance under stress, and prevention of exercise-induced muscle damage. medchemexpress.commedchemexpress.comchemsrc.commedchemexpress.com While these studies often discuss amino acid derivatives generally, the specific applications of this compound are an area for further exploration.
Research into the antimicrobial activity of amino acid methyl esters has shown varying degrees of effectiveness against different bacterial strains. ekb.egdergipark.org.tr Studies have indicated that some amino acid methyl esters exhibit low antimicrobial effects on both Gram-negative and Gram-positive bacteria, potentially due to interactions with cell membranes. dergipark.org.tr The specific antimicrobial properties of this compound warrant further investigation.
This compound also finds application as a building block in the synthesis of peptides and other bioactive compounds. cymitquimica.comchemimpex.com For instance, it has been used in the enzymatic synthesis of peptide fragments. chemsrc.com The synthesis of dipeptides utilizing amino acid methyl esters and N-protected amino acids is an active research area, with methodologies being developed to achieve high yields and diastereoselectivity. researchgate.net
Integration with Computational Chemistry and In Silico Studies
Computational chemistry and in silico studies are increasingly valuable tools in the research and development of chemical compounds, including amino acid derivatives like this compound. mdpi.comresearchgate.net These methods can provide insights into molecular properties, reaction mechanisms, and interactions with biological targets.
In silico approaches, such as molecular docking, molecular dynamics, and QSAR (Quantitative Structure-Activity Relationship) analysis, are employed in drug design and the study of bioactive molecules. mdpi.comresearchgate.net These techniques can help predict the pharmacological activity of molecules, analyze ligand-target interactions, and evaluate ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comresearchgate.net
For this compound, computational studies can be utilized to understand its conformational preferences, its reactivity in various synthetic schemes, and its potential interactions with enzymes or receptors if explored for biological applications. While specific in silico studies solely focused on this compound were not extensively detailed in the search results, the broader application of these techniques to amino acid derivatives and peptide chemistry is well-established. nih.govnih.gov The integration of computational methods can accelerate the discovery and optimization of novel compounds incorporating the this compound moiety.
Advances in Characterization and Analytical Techniques
Accurate characterization and analysis are crucial for confirming the identity, purity, and structural integrity of this compound and its derivatives. Various analytical techniques are employed for this purpose.
Common spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide detailed information about the molecular structure. jchps.comlgcstandards.comruifuchemical.com Mass spectrometry (MS) is another essential technique for determining the molecular weight and fragmentation pattern of the compound. lgcstandards.comruifuchemical.com
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are used to assess the purity of this compound and to monitor reaction progress in synthetic procedures. rsc.orglgcstandards.com For example, HPLC is used to determine the purity percentage of the compound. ruifuchemical.com TLC is often used for monitoring reactions and determining the presence of a single product spot. rsc.orglgcstandards.com
Elemental analysis can also be performed to confirm the empirical formula of the synthesized compound. lgcstandards.com Predicted Collision Cross Section (CCS) values, calculated using methods like CCSbase, are emerging analytical parameters that can aid in the identification and characterization of compounds, including amino acid derivatives. uni.lu
Future advancements in characterization and analytical techniques may involve the development of more sensitive and high-throughput methods, as well as the application of hyphenated techniques that combine separation and detection methods for comprehensive analysis.
Q & A
Q. Table 1: Stability of this compound Under Controlled Conditions
| Condition | Degradation Rate (%/month) | Major Degradation Product |
|---|---|---|
| pH 3, 25°C | 0.8 ± 0.1 | Aspartic acid |
| pH 7.4, 40°C | 5.2 ± 0.3 | Diketopiperazine |
| 75% RH, 25°C | 3.1 ± 0.2 | Hydrolyzed ester |
Advanced: How can computational modeling complement experimental studies of this compound’s reactivity in peptide synthesis?
Methodological Answer:
Density Functional Theory (DFT) : Predict activation energies for ester hydrolysis or coupling reactions .
Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/methanol mixtures) to optimize reaction conditions .
Data Integration : Cross-validate computational results with experimental NMR/LC-MS data to refine models .
Basic: What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
this compound acts as a protected aspartic acid derivative to prevent side reactions (e.g., aspartimide formation):
- Coupling Conditions : Use DIC/HOBt in DMF for efficient incorporation .
- Deprotection : Treat with TFA/water (95:5) to cleave the methyl ester while retaining the peptide backbone .
Advanced: What strategies address low yields in this compound-mediated peptide couplings?
Methodological Answer:
Low yields may stem from steric hindrance or poor solubility:
Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. DMSO) .
Coupling Reagents : Compare HATU, PyBOP, and DIC/HOBt for efficiency .
Side-Chain Protection : Use orthogonal protecting groups (e.g., tert-butyl for carboxyl groups) to minimize interference .
Basic: How to validate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol eluent .
- Optical Rotation : Compare measured [α]D²⁵ with literature values for L- and D-enantiomers .
Advanced: How to design a study resolving contradictory bioactivity data for this compound derivatives?
Methodological Answer:
Hypothesis-Driven Design : Formulate testable hypotheses (e.g., "Steric effects dominate bioactivity in X derivatives") .
Dose-Response Assays : Use IC₅₀/EC₅₀ curves to quantify potency variations .
Structural-Activity Relationships (SAR) : Correlate NMR/X-ray data with bioactivity to identify key functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
